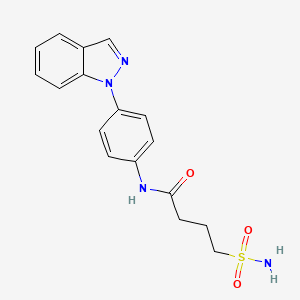![molecular formula C13H22N2O4 B7434590 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid, also known as CHX-AhXP, is a synthetic peptide that has been developed for use in scientific research. This peptide has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves the inhibition of the proteasome, a complex responsible for the degradation of proteins in cells. By inhibiting the proteasome, this compound leads to the accumulation of misfolded proteins in cancer cells, which triggers apoptosis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid is its specificity for cancer cells. It induces apoptosis in cancer cells while sparing normal cells, which makes it a promising candidate for cancer treatment. Another advantage is its potential as an anti-inflammatory agent. However, there are also limitations to using this compound in lab experiments. One limitation is its cost, as it is a synthetic peptide that can be expensive to produce. Another limitation is its stability, as it can degrade over time.
Future Directions
There are several future directions for the study of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid. One direction is the development of more efficient synthesis methods to reduce the cost of producing this compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized on a resin support, and the amino acids are added sequentially using a coupling agent. After synthesis, the peptide is cleaved from the resin and purified using HPLC. The final product is obtained as a white powder with high purity.
Scientific Research Applications
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. In addition, this compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
3-[6-(cyclopropanecarbonylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-11(14-9-7-12(17)18)4-2-1-3-8-15-13(19)10-5-6-10/h10H,1-9H2,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQGPVTZMUWFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)

![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)